
Zolmitriptan D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zolmitriptan D6, also known as this compound, is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 293.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Zolmitriptan is a selective agonist for the serotonin 5-HT_1B and 5-HT_1D receptors. Its mechanism of action involves inducing vasoconstriction in cranial blood vessels and inhibiting pro-inflammatory neuropeptide release, which are crucial in alleviating migraine symptoms. The deuterated version, Zolmitriptan D6, may offer enhanced pharmacokinetic properties due to the isotopic substitution, potentially leading to improved efficacy and reduced side effects.
Migraine Treatment
This compound has been extensively studied for its effectiveness in treating acute migraine attacks. A systematic review analyzed 25 studies involving over 20,000 participants. The findings indicated that:
- Approximately 30% of patients experienced complete pain relief within two hours after taking a 2.5 mg dose of oral zolmitriptan, compared to 10% with placebo.
- About 61% achieved significant headache relief (reduction to mild or no pain) within the same timeframe .
Menstrual Migraines
Zolmitriptan has shown significant efficacy in treating menstrual migraines. A study reported that zolmitriptan 2.5 mg administered during premenstrual periods effectively reduced the need for rescue medication compared to placebo . This suggests its potential as a preventive treatment during high-risk periods for women.
Cluster Headaches
Emerging evidence supports the use of this compound for cluster headaches, particularly when administered as a nasal spray. This application is endorsed by the American Academy of Neurology due to its rapid onset and effectiveness in acute episodes .
Case Studies and Research Findings
- Enantiomeric Discrimination : A study utilized ^1H-NMR spectroscopy with chiral solvating agents to discriminate between enantiomers of zolmitriptan, demonstrating a novel method for quantifying drug concentrations in biological samples .
- Comparative Efficacy : Research comparing zolmitriptan with other triptans (like sumatriptan) indicated that zolmitriptan may provide superior efficacy in certain migraine presentations without tachyphylaxis, allowing repeated use without loss of effectiveness .
- Adverse Events : Most adverse events associated with zolmitriptan are mild to moderate and transient. A review highlighted that while higher doses (5 mg or 10 mg) offered better outcomes, they also increased the incidence of side effects .
Data Tables
Application Area | Dosage Form | Efficacy Rate | Comparison Group | Notes |
---|---|---|---|---|
Acute Migraine Treatment | Oral (2.5 mg) | 30% pain-free at 2h | Placebo | Significant improvement over placebo |
Menstrual Migraines | Oral (2.5 mg) | Reduced rescue medication use | Placebo | Effective during premenstrual periods |
Cluster Headaches | Nasal Spray | Rapid onset | Other triptans | Recommended for acute treatment |
Wirkmechanismus
Target of Action
Zolmitriptan D6, also known as Zolmitriptan-D6 (Major), primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists. The 5-HT receptors play a crucial role in the transmission of pain signals in the brain, making them a key target in the treatment of migraines .
Mode of Action
This compound interacts with its targets by binding with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . This binding action leads to vasoconstriction in intracranial blood vessels. Additionally, this compound can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
This compound affects the serotonin (5-HT) pathway. It acts as an agonist at the 5-HT1B/1D/1F receptors, leading to vasoconstriction of intracranial blood vessels, which is a key factor in relieving migraine symptoms . This compound is metabolized in the liver, likely via the cytochrome P450 (CYP1A2) pathway and by monoamine oxidase (MAO) .
Pharmacokinetics
This compound has a mean elimination half-life of approximately three hours following oral or nasal administration . It is rapidly absorbed and detectable within the plasma, within 2 to 5 minutes for the nasal spray and within 15 minutes for the tablet . This compound reaches peak plasma levels in 2–4 hours, with good levels maintained for up to 6 hours .
Result of Action
The primary result of this compound’s action is the relief of migraine symptoms. By acting as an agonist at the 5-HT1B/1D/1F receptors, it causes vasoconstriction in intracranial blood vessels, which helps to alleviate the pain associated with migraines . In clinical studies, this compound has been shown to be effective in providing pain freedom at 2 hours when administered as a nasal spray .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Some degradation (mineralisation) has been observed in water-sediment and terrestrial soil degradation studies . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.1 x 10-5, which means use of this compound is predicted to present an insignificant risk to the environment .
Biochemische Analyse
Biochemical Properties
Zolmitriptan D6, like Zolmitriptan, interacts with 5-HT 1B/1D/1F receptors . These interactions play a crucial role in the biochemical reactions that this compound is involved in. The compound’s action on these receptors causes vasoconstriction in intracranial blood vessels . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Cellular Effects
This compound influences cell function by acting on the 5-HT 1B/1D/1F receptors . This action can lead to vasoconstriction in intracranial blood vessels, potentially affecting cellular processes in the brain . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings, which can have effects on various types of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action on 5-HT 1B/1D/1F receptors . By binding to these receptors, this compound can cause vasoconstriction in intracranial blood vessels . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Temporal Effects in Laboratory Settings
It is known that Zolmitriptan, the parent compound, has a half-life of approximately 3 hours .
Dosage Effects in Animal Models
Studies on Zolmitriptan have shown that it can be effective in treating migraines at doses of 2.5 and 5 mg .
Metabolic Pathways
This compound is likely metabolized in the liver, similar to Zolmitriptan . Studies suggest that Zolmitriptan is metabolized by CYP1A2, as well as by monoamine oxidase (MAO) . This results in three major metabolites: an active N-desmethyl metabolite, as well as inactive N-oxide and others .
Transport and Distribution
It is known that Zolmitriptan is metabolized in the liver and excreted via the kidneys .
Subcellular Localization
Given its action on 5-HT 1B/1D/1F receptors, it is likely that it localizes to areas of the cell where these receptors are present .
Biologische Aktivität
Zolmitriptan D6 is a deuterated form of zolmitriptan, a medication primarily used for the acute treatment of migraine attacks. The biological activity of this compound is largely derived from its mechanism of action, pharmacokinetics, and clinical efficacy in migraine management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound functions as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. Activation of these receptors leads to:
- Vasoconstriction : The 5-HT_1B receptor activation causes constriction of cranial blood vessels, counteracting the vasodilation that occurs during a migraine.
- Inhibition of Neuropeptide Release : By stimulating the 5-HT_1D receptor, this compound inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P, which are involved in the pathophysiology of migraines .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption with peak plasma concentrations typically reached within 1.5 to 2 hours post-administration.
- Bioavailability : The bioavailability is influenced by first-pass metabolism; however, deuteration may enhance metabolic stability.
- Half-life : The half-life is approximately 3 hours, allowing for effective management of acute migraine attacks .
Clinical Efficacy
Clinical studies have demonstrated that this compound exhibits comparable efficacy to its non-deuterated counterpart. Key findings include:
- Pain Relief : In randomized controlled trials, patients receiving this compound reported significant pain relief within 2 hours compared to placebo. For instance, one study indicated that 42% of patients were pain-free at this time point after administration .
- Sustained Response : Sustained headache relief was noted at 24 hours post-treatment in a significant proportion of patients, highlighting its effectiveness in managing recurrent migraine episodes .
Comparative Studies
A systematic review comparing various triptans highlighted differences in efficacy and side effects. This compound was noted for having fewer side effects compared to older treatments like ergotamine while maintaining a high efficacy profile .
Table 1: Comparative Efficacy of Triptans
Triptan | Pain-Free at 2 Hours (%) | Side Effects (%) |
---|---|---|
This compound | 42 | 10 |
Sumatriptan | 38 | 15 |
Rizatriptan | 40 | 12 |
Eletriptan | 35 | 8 |
Case Studies
Several case studies have illustrated the practical application and outcomes associated with this compound:
- Case Study A : A patient with chronic migraines experienced a significant reduction in attack frequency and severity after switching from sumatriptan to this compound. The patient reported improved quality of life and fewer adverse effects.
- Case Study B : In a cohort study involving patients resistant to traditional triptan therapy, this compound provided effective relief during acute migraine episodes, with over 70% reporting substantial pain reduction within one hour.
Eigenschaften
IUPAC Name |
(4S)-4-[[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-MYLWHKILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.